molecular formula C8H9NO B030933 4-Aminoacetophenone-13C CAS No. 861435-57-6

4-Aminoacetophenone-13C

Cat. No.: B030933
CAS No.: 861435-57-6
M. Wt: 136.16 g/mol
InChI Key: GPRYKVSEZCQIHD-PTQBSOBMSA-N
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Description

4-Aminoacetophenone-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its unique isotopic labeling.

Scientific Research Applications

4-Aminoacetophenone-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular interactions and pathways. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the steps and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemicals, where isotopic labeling helps in understanding the properties and behavior of the compounds.

Safety and Hazards

4-Aminoacetophenone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoacetophenone-13C typically involves the introduction of the carbon-13 isotope into the acetophenone structure. One common method is the reaction of 4-nitroacetophenone with carbon-13 labeled reagents, followed by reduction to form the amino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes careful control of reaction conditions, purification steps, and quality assurance to ensure the isotopic labeling is consistent and accurate.

Chemical Reactions Analysis

Types of Reactions

4-Aminoacetophenone-13C undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Nitroacetophenone or nitrosoacetophenone.

    Reduction: 4-Amino-1-phenylethanol.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoacetophenone: The non-labeled version of the compound, used in similar applications but without the isotopic tracing capability.

    3-Aminoacetophenone: A positional isomer with the amino group at the meta position, used in different chemical and biological studies.

    4-Nitroacetophenone: An oxidized form of 4-Aminoacetophenone, used in various synthetic applications.

Uniqueness

4-Aminoacetophenone-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool in studies where understanding the detailed behavior and interactions of the compound is crucial.

Properties

IUPAC Name

1-(4-aminophenyl)(113C)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYKVSEZCQIHD-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

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